molecular formula C8H5BrF3IO B8160081 4-Bromo-2-iodo-1-(2,2,2-trifluoroethoxy)benzene

4-Bromo-2-iodo-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8160081
M. Wt: 380.93 g/mol
InChI Key: BUTWZYNAIBWMRA-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF3IO It is a halogenated aromatic ether, characterized by the presence of bromine, iodine, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-iodo-1-(2,2,2-trifluoroethoxy)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to obtain 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, where one of the iodine atoms is replaced by bromine, yielding the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions. The process requires precise temperature and pressure control to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, where the benzene ring of this compound is linked to another aromatic ring .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2-iodo-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3IO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTWZYNAIBWMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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